7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Lipophilicity Physicochemical profiling ADME prediction

7-Ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 374698-26-7, C17H20O3) belongs to the cyclopenta[c]chromen-4-one class—a scaffold recognized for tunable bioactivity in oncology and agrochemistry. The molecule is characterized by a fused cyclopentane–benzopyranone core bearing a 7-ethoxy and an 8-propyl substituent, yielding a calculated logP of 4.06 and a polar surface area of 35.5 Ų.

Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
Cat. No. B12186926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Molecular FormulaC17H20O3
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1OCC)OC(=O)C3=C2CCC3
InChIInChI=1S/C17H20O3/c1-3-6-11-9-14-12-7-5-8-13(12)17(18)20-16(14)10-15(11)19-4-2/h9-10H,3-8H2,1-2H3
InChIKeySLHXGBSBXIJANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Core Chemotype, Physicochemical Identity, and Sourcing Context


7-Ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 374698-26-7, C17H20O3) belongs to the cyclopenta[c]chromen-4-one class—a scaffold recognized for tunable bioactivity in oncology and agrochemistry [1][2]. The molecule is characterized by a fused cyclopentane–benzopyranone core bearing a 7-ethoxy and an 8-propyl substituent, yielding a calculated logP of 4.06 and a polar surface area of 35.5 Ų [3]. This substitution pattern distinguishes it from commonly listed analogs that lack one or both substituents, and any procurement or research selection must account for how these specific groups modulate physicochemical and biological behavior relative to close-in-class alternatives.

Why 7-Ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Cannot Be Replaced by a Simpler Cyclopenta[c]chromen-4-one Analog


Within the cyclopenta[c]chromen-4-one series, even minor substituent alterations can produce large shifts in potency, selectivity, and pharmacokinetic behavior. For the KDM5A demethylase target, a closely related cyclopenta[c]chromen-4-one derivative (Compound 1) displayed an IC50 of 23.8 nM against KDM5A versus >100 µM against KDM4A, while the reference inhibitor CPI‑455 lacked intra‑family selectivity [1]. In agrochemical applications, different substituents on the same scaffold drove anti‑TMV activity that surpassed ribavirin or shifted the spectrum toward insecticidal or antifungal effects [2]. Therefore, substituting 7‑ethoxy‑8‑propyl‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one with a des‑propyl, des‑ethoxy, or differently substituted analog risks unpredictable loss of the properties for which the compound is selected. The quantitative evidence below details where measurable differentiation exists.

Quantitative Differentiation of 7-Ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one from Its Closest Analogs


Lipophilicity (LogP) Increase Driven by 8‑Propyl Substitution

The target compound exhibits a logP of 4.06, approximately 0.78 log units higher than the 7‑ethoxy analog that lacks the 8‑propyl group (logP 3.28) [1]. This difference corresponds to a roughly 6‑fold increase in octanol‑water partition coefficient, which can significantly impact membrane permeability and tissue distribution.

Lipophilicity Physicochemical profiling ADME prediction

Molecular Weight and Rotatable Bond Count Differentiate from Unsubstituted Core

The 7‑ethoxy‑8‑propyl substitution increases molecular weight to 272.34 Da and adds four rotatable bonds relative to the unsubstituted 2,3‑dihydrocyclopenta[c]chromen‑4‑one core (MW ≈ 186 Da, 0 rotatable bonds) . The 7‑ethoxy‑only analog carries only the ethoxy group and has zero rotatable bonds .

Molecular complexity Ligand efficiency Physicochemical property space

Cyclopenta[c]chromen‑4-one Scaffold Confers KDM5A Inhibitory Potential Absent in Simple Chromen‑2‑ones

A structurally related cyclopenta[c]chromen‑4-one derivative (Compound 1) inhibited KDM5A with an IC50 of 23.8 nM while showing >4,200‑fold selectivity over KDM4A (IC50 > 100 µM) [1]. In contrast, the chromen‑2‑one analog 7‑ethoxy‑8‑propionyl‑2H‑chromen‑2‑one primarily targets carbonic anhydrase XII (Ki = 33.2 nM) [2]. The cyclopenta‑fused scaffold thus opens a distinct target class opportunity relative to simple coumarin analogs.

KDM5A demethylase Epigenetics Selectivity screening

Substituent‑Driven Biological Spectrum Diversification in Cyclopenta[c]chromenes

In a systematic SAR study, cyclopenta[c]chromene derivatives exhibited substituent‑dependent switching between anti‑TMV, insecticidal, and antifungal activities [1]. For example, compound 5d showed superior anti‑TMV inactivation activity over ribavirin, while compound 6a achieved 70 % Plutella xylostella larval mortality at 200 µg mL⁻¹, and compound 4f delivered 100 % inhibition of Phytophthora capsici (EC50 = 12.95 µg mL⁻¹) [1]. The 7‑ethoxy‑8‑propyl pattern is distinct from all the published active compounds, representing an untested vector for differentiated agrochemical screening.

Agrochemical discovery Anti‑TMV activity Structure‑activity relationship

High‑Value Application Scenarios for 7-Ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Based on Quantitative Evidence


Epigenetic Probe Discovery Targeting KDM5A‑Overexpressing Cancers

The cyclopenta[c]chromen‑4‑one scaffold has demonstrated low‑nanomolar KDM5A inhibition with >4,200‑fold selectivity over KDM4A [1]. The enhanced lipophilicity (logP 4.06) of the 7‑ethoxy‑8‑propyl derivative may improve cellular uptake in breast cancer lines where KDM5A is overexpressed. Researchers seeking novel KDM5A inhibitor chemotypes should prioritize this analog for selectivity profiling and cell‑based senescence assays, as the scaffold already outperforms CPI‑455 in both potency and intra‑family selectivity [1].

Agrochemical Hit‑Finding with a Novel Substitution Vector

Published cyclopenta[c]chromene derivatives achieve anti‑TMV activity surpassing ribavirin, 70 % insect mortality, and EC50 = 12.95 µg mL⁻¹ antifungal activity, all modulated by substituent identity [2]. The 7‑ethoxy‑8‑propyl pattern is absent from any reported active compound, offering a genuine unexplored chemical space within the validated scaffold. Agrochemical screening groups can use this compound as a diversity point to probe for activity against TMV, Plutella xylostella, Phytophthora capsici, and beyond, with the physicochemical properties (MW 272 Da, logP 4.06) being suitable for foliar uptake and systemic movement studies [2][3].

Physicochemical Property‑Guided Analogue Selection for CNS‑Penetrant Library Design

With a logP of 4.06 and a polar surface area of 35.5 Ų, this compound sits within the favorable range for CNS penetration (logP > 3, PSA < 60 Ų) [3]. Compared to the des‑propyl 7‑ethoxy analog (logP 3.28), the target compound offers enhanced membrane partitioning while retaining zero hydrogen‑bond donors. Medicinal chemistry teams building CNS‑oriented libraries around the cyclopenta[c]chromen‑4‑one template can use this analog to explore the lipophilic tolerance and off‑target liability of the series before committing to more costly synthesis of multifunctionalized variants [3].

Scaffold‑Hopping Reference for Coumarin‑Based Probe Optimization

Simple chromen‑2‑ones such as 7‑ethoxy‑8‑propionyl‑2H‑chromen‑2‑one primarily engage carbonic anhydrase XII (Ki = 33.2 nM) [4]. The cyclopenta[c]chromen‑4‑one framework redirects target engagement toward KDM5A demethylase [1]. Researchers engaged in coumarin‑based probe optimization can use 7‑ethoxy‑8‑propyl‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one as a scaffold‑hopping comparator to evaluate whether cyclopenta‑fusion can shift target profiles away from carbonic anhydrases and toward epigenetic readers, thereby expanding the target landscape accessible from coumarin‑like starting points.

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